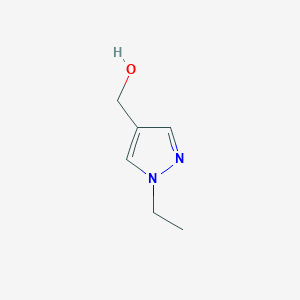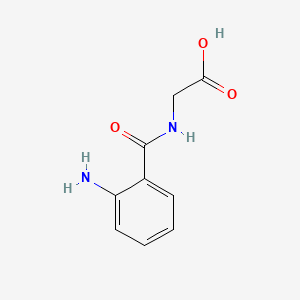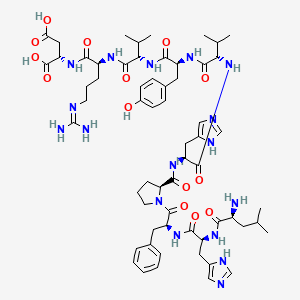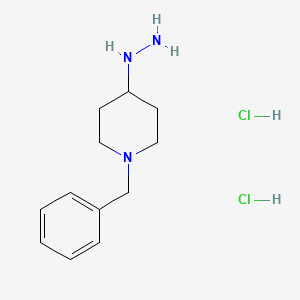
(1-éthyl-1H-pyrazol-4-yl)méthanol
Vue d'ensemble
Description
“(1-ethyl-1H-pyrazol-4-yl)methanol” is a member of pyrazoles . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of “(1-ethyl-1H-pyrazol-4-yl)methanol” involves several steps. The yield is around 85% and the product appears as a white solid . The IR spectrum shows peaks at 3433 cm^-1 (NH), 2960 cm^-1 (C–H), 1624 cm^-1 (C=N), among others .
Molecular Structure Analysis
The molecular structure of “(1-ethyl-1H-pyrazol-4-yl)methanol” can be found in various databases . The molecular formula is C6H10N2O.
Chemical Reactions Analysis
“(1-ethyl-1H-pyrazol-4-yl)methanol” has been used in various chemical reactions. For example, it has been used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . It has also been used in the synthesis of novel compounds with antileishmanial and antimalarial activity .
Physical and Chemical Properties Analysis
“(1-ethyl-1H-pyrazol-4-yl)methanol” has a density of 1.1±0.1 g/cm^3, a boiling point of 252.6±15.0 °C at 760 mmHg, and a flash point of 106.6±20.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les composés contenant du pyrazole, tels que le «(1-éthyl-1H-pyrazol-4-yl)méthanol», sont reconnus pour leurs puissantes activités antileishmaniennes et antimalariques. Une étude a mis en évidence la synthèse de pyrazoles couplés à l'hydrazine et la vérification de leur structure par diverses techniques, notamment l'IRTF et la RMN. Ces composés ont montré des schémas de liaison souhaitables dans les sites actifs caractérisés par une énergie libre de liaison plus faible, ce qui indique leur potentiel en tant qu'agents antileishmanieux efficaces .
Activité cytotoxique
Les propriétés cytotoxiques des analogues du pyrazole ont été explorées, certains dérivés présentant une activité cytotoxique significative. Ceci suggère que le «this compound» pourrait être un précurseur ou une partie de composés ayant des applications potentielles dans la recherche et la thérapie contre le cancer .
Propriétés chimiques et données
Le National Institute of Standards and Technology (NIST) fournit des données chimiques détaillées sur divers composés, y compris les pyrazoles. Ces informations sont essentielles pour que les chercheurs comprennent les propriétés physiques et chimiques du «this compound», qui peuvent être appliquées dans différentes analyses scientifiques .
Chimie médicinale et découverte de médicaments
Les pyrazoles sont largement utilisés en chimie médicinale et en découverte de médicaments en raison de leurs effets pharmacologiques divers. Le composé en question pourrait être impliqué dans la synthèse de nouveaux médicaments ou en tant qu'échafaudage pour le développement de nouveaux agents thérapeutiques .
Agrochimie
En agrochimie, les dérivés du pyrazole sont utilisés pour développer de nouveaux pesticides et herbicides. Le composé «this compound» peut servir d'intermédiaire clé dans la synthèse de ces produits agrochimiques .
Chimie de coordination
Les pyrazoles sont connus pour agir comme ligands en chimie de coordination, formant des complexes avec divers métaux. Ces complexes ont des applications en catalyse, en science des matériaux, et plus encore .
Chimie organométallique
En chimie organométallique, les pyrazoles peuvent être utilisés pour synthétiser des composés organométalliques ayant des applications potentielles en catalyse, en synthèse organique et dans les procédés industriels .
Safety and Hazards
“(1-ethyl-1H-pyrazol-4-yl)methanol” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Propriétés
IUPAC Name |
(1-ethylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNICTDYQNKYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405679 | |
| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905307-04-2 | |
| Record name | 1-Ethyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905307-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)





![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)



